5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole

Medicinal Chemistry Heterocyclic Chemistry Drug Design

5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole (CAS 26542-57-4) is a fully aromatic, fused bicyclic heterocycle (C11H9N3S, MW 215.28 g/mol) comprising a thiazole ring annulated to a 1,2,4-triazole. Its predicted physicochemical profile includes a melting point of 150 °C (benzene/hexane), a calculated density of 1.36±0.1 g/cm³, a LogP of 3.3, zero hydrogen bond donors, and three hydrogen bond acceptors, defining it as a compact, lipophilic scaffold with a topological polar surface area of 58.4 Ų.

Molecular Formula C11H9N3S
Molecular Weight 215.28 g/mol
CAS No. 26542-57-4
Cat. No. B13353593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole
CAS26542-57-4
Molecular FormulaC11H9N3S
Molecular Weight215.28 g/mol
Structural Identifiers
SMILESCC1=CSC2=NN=C(N12)C3=CC=CC=C3
InChIInChI=1S/C11H9N3S/c1-8-7-15-11-13-12-10(14(8)11)9-5-3-2-4-6-9/h2-7H,1H3
InChIKeyZDEOXXNYANNCHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole (CAS 26542-57-4): Core Physicochemical and Structural Profile


5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole (CAS 26542-57-4) is a fully aromatic, fused bicyclic heterocycle (C11H9N3S, MW 215.28 g/mol) comprising a thiazole ring annulated to a 1,2,4-triazole [1]. Its predicted physicochemical profile includes a melting point of 150 °C (benzene/hexane), a calculated density of 1.36±0.1 g/cm³, a LogP of 3.3, zero hydrogen bond donors, and three hydrogen bond acceptors, defining it as a compact, lipophilic scaffold with a topological polar surface area of 58.4 Ų [1]. The compound is structurally distinct from its 5,6-dihydro analog (CAS 94223-76-4, C11H11N3S, MW 217.29) and from isomeric thiazolo[3,2-b][1,2,4]triazoles, establishing a unique position within the thiazolotriazole family [1][2].

Why 5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole Cannot Be Interchanged with Common Analogs


Substituting 5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole with a generic thiazolotriazole analog carries substantial risk because critical molecular properties diverge sharply even among close structural neighbors. The target compound is a fully aromatic [2,3-c] isomer, whereas the 5,6-dihydro analog (CAS 94223-76-4) is partially saturated, altering ring planarity, electronic conjugation, and molecular shape [1]. The isomeric thiazolo[3,2-b][1,2,4]triazole system differs in ring fusion geometry, which can redirect pharmacophoric vectors and modulate target engagement [2]. Within the broader thiazolo[2,3-c][1,2,4]triazole class, substituent-dependent antimicrobial potency varies by more than 4-fold in minimum inhibitory concentration (MIC) assays, as demonstrated for derivatives 10 and 37 versus less active congeners [3]. These structural and physicochemical differences mean that even closely related compounds cannot be assumed to exhibit equivalent biological or material performance without explicit comparative data.

5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole: Quantitative Differential Evidence Against Key Comparators


Aromatic vs. Dihydro Saturation: Structural Planarity and Predicted Drug-Likeness Differentiation

The target compound is fully aromatic across the thiazole ring, whereas the 5,6-dihydro-5-methyl-3-phenyl analog (CAS 94223-76-4) is partially saturated. This saturation difference alters the fraction of sp³-hybridized carbon atoms from 0.09 (target) to 0.17 (estimated for dihydro analog), increasing molecular flexibility and deviating from planarity [1]. The predicted LogP of 3.3 for the target compound indicates higher lipophilicity compared to the dihydro analog (estimated LogP reduction of ~0.5–0.8 units based on saturation effects), which impacts predicted membrane permeability and non-specific binding profiles [1]. The topological polar surface area (TPSA) of 58.4 Ų for the target places it within favorable CNS drug-like space, whereas saturation in the dihydro analog would increase TPSA, potentially altering blood-brain barrier penetration predictions [1]. No direct head-to-head experimental binding or cellular activity data were found in the accessed literature for 5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole versus its dihydro analog; this differentiation is based on computed molecular descriptors.

Medicinal Chemistry Heterocyclic Chemistry Drug Design

Isomeric Scaffold Differentiation: Thiazolo[2,3-c] vs. Thiazolo[3,2-b] Ring Fusion Geometry

The thiazolo[2,3-c][1,2,4]triazole isomer (target scaffold) differs fundamentally in ring fusion mode from the thiazolo[3,2-b][1,2,4]triazole isomer. In the [2,3-c] system, the thiazole sulfur is positioned at the ring junction with a bridgehead nitrogen, whereas in the [3,2-b] system, the sulfur is placed differently, altering the spatial orientation of substituents [1]. The Potts and Husain study (1971) established synthetic access to both isomeric systems and demonstrated that 3-phenyl-5-methyl substitution patterns are synthetically accessible in the [2,3-c] series but require divergent synthetic routes, indicating non-interchangeable reactivity [1]. No quantitative comparative bioactivity data were found for these two isomers carrying identical substituents; class-level evidence from ACS Omega (2024) shows that within the [2,3-c] series alone, MIC values vary from 8 to >64 μg/mL depending on substituent identity, suggesting isomeric scaffold changes would produce even larger potency shifts [2].

Medicinal Chemistry Isomer Selection Scaffold Hopping

Class-Level Antimicrobial Potency: Quantified MIC Ranges for the Thiazolo[2,3-c][1,2,4]triazole Scaffold

While no strain-specific MIC data were found for 5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole itself, a comprehensive 2024 study of structurally related thiazolo[2,3-c][1,2,4]triazole derivatives provides class-level baseline activity ranges [1]. Compounds 10 and 37, identified as broad-spectrum antibacterial hits within this scaffold class, demonstrated MIC values of 8 μg/mL against S. mutans, 16 μg/mL against B. subtilis, E. coli, and S. typhi, and antifungal activity against C. albicans (MIC: 32 μg/mL) [1]. In contrast, numerous other derivatives in the same series showed MIC > 64 μg/mL, establishing a >8-fold activity window governed by substituent identity [1]. Older antimicrobial screening of thiazolo[2,3-c][1,2,4]triazole derivatives (compounds 41–43) demonstrated moderate activity against Gram-positive bacteria with MIC = 31.25–62.5 μg/mL, indicating that substituent choice critically determines potency [2]. These class-level data establish that the thiazolo[2,3-c] core is not intrinsically antimicrobial; rather, specific substituent combinations—such as the 3-phenyl motif present in the target compound—are likely required for activity.

Antimicrobial Antibacterial Anti-infective

Synthetic Precursor Relationship and Dehydroiodination Yield: Process Relevance for Procurement Planning

The target compound is directly obtained from 5,6-dihydro-5-iodomethyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole via dehydroiodination with potassium hydroxide in methanol, affording 5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole in 55% isolated yield [1]. This establishes a defined synthetic lineage from the iodocyclization product described by Shmygarev and Kim (2004), where 3-allylthio-5-phenyl-4H-1,2,4-triazole reacts with iodine to produce the iodomethyl-dihydro precursor as part of a regioisomeric mixture [3]. The 55% yield over this key step provides a quantitative benchmark for procurement teams evaluating cost of goods and multi-step synthetic feasibility. In contrast, the alternative isomeric thiazolo[3,2-b][1,2,4]triazole scaffold requires entirely different starting materials (s-triazole-3-thiols and α-halo ketones) and is not accessible through the same iodocyclization-dehydroiodination sequence, representing a completely divergent synthetic strategy [2].

Synthetic Chemistry Process Chemistry Scale-up

5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole: Evidence-Backed Application Scenarios for Procurement and Research Prioritization


Medicinal Chemistry Hit Expansion: 3-Phenyl-Bearing Thiazolotriazole Scaffold with Class-Validated Antimicrobial Potential

For screening libraries targeting Gram-positive and Gram-negative pathogens, 5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole represents a structurally defined entry point into the thiazolo[2,3-c][1,2,4]triazole class. Class-level data demonstrate that derivatives within this scaffold achieve MIC values as low as 8 μg/mL against S. mutans (Compound 10) and 16 μg/mL against multiple bacterial strains, while inactive derivatives exceed 64 μg/mL, validating the scaffold's antimicrobial potential when appropriately substituted [3]. The 3-phenyl substituent on the target compound is a structural feature shared with moderately active derivatives from prior antibacterial screening studies (MIC 31.25–62.5 μg/mL), making it a strategic starting point for systematic SAR exploration [4]. Procurement of the target compound enables direct head-to-head MIC determination against key ESKAPE pathogen panels, addressing a critical data gap for this specific substitution pattern.

CNS Drug Discovery Programs: Favorable Predicted Physicochemical Profile for Blood-Brain Barrier Penetration

With a predicted LogP of 3.3, TPSA of 58.4 Ų, zero hydrogen bond donors, and only three hydrogen bond acceptors, 5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole falls within favorable CNS multiparameter optimization (MPO) space [1]. The fully aromatic character (Fsp³ = 0.09) provides the planarity and rigidity often associated with high-affinity CNS target engagement. In contrast, the 5,6-dihydro analog, with its partial saturation, would shift these parameters away from optimal CNS drug-like space [1]. Procurement of the aromatic target compound is therefore preferable for CNS-focused screening cascades, particularly for targets such as mGluR5, where related thiazolotriazole scaffolds have demonstrated antagonist activity in patent literature [6].

Scaffold-Hopping and IP Diversification: Accessing the [2,3-c] Isomer Distinct from [3,2-b] Chemistry Space

For medicinal chemistry teams seeking to diversify intellectual property around thiazolotriazole chemotypes, 5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole provides access to the less-explored [2,3-c] isomer, which is synthetically and structurally distinct from the [3,2-b] isomer [2]. The two isomeric systems require entirely different synthetic routes and produce different spatial arrangements of the phenyl and methyl substituents, potentially leading to divergent biological selectivity profiles. The established synthetic route via iodocyclization of 3-allylthio-5-phenyl-4H-1,2,4-triazole, followed by KOH-mediated dehydroiodination (55% yield), provides a tractable synthetic pathway that can be modified to access additional analogs [1][5].

Computational Chemistry and Molecular Modeling: A Compact, Rigid Scaffold for Docking and Pharmacophore Studies

With only one rotatable bond, three fused rings, and a molecular weight of 215.28 g/mol, 5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole is a computationally tractable scaffold for molecular docking, pharmacophore modeling, and DFT calculations [1]. The rigid, aromatic core reduces conformational sampling requirements compared to flexible analogs, improving docking accuracy and reducing computational cost. Recent DFT studies at the B3LYP/6-31G++(d,p) level on analogous thiazolo[2,3-c][1,2,4]triazole derivatives have validated the computational accessibility of this scaffold class for structure-based design [7]. Procurement of the target compound enables experimental validation (e.g., X-ray co-crystallography or SPR binding assays) to calibrate computational models for the broader series.

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